
1-(2-Hydroxythiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxythiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxythiophene with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2-hydroxythiophene, acetic anhydride
Conditions: Acidic medium, typically using a catalyst such as sulfuric acid
Products: this compound and acetic acid as a byproduct
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of 1-(2-carboxythiophen-3-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxythiophen-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-bromothiophen-3-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxythiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxythiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxythiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives:
1-(3-Hydroxythiophen-2-yl)ethan-1-one: Similar structure but different position of the hydroxyl group, leading to different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: Contains additional methyl groups, which can affect its solubility and biological activity.
1-(2-Hydroxyphenyl)ethan-1-one: A phenyl derivative with different aromatic properties compared to thiophene.
Eigenschaften
Molekularformel |
C6H6O2S |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
1-(2-hydroxythiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6O2S/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
InChI-Schlüssel |
IWNYNELRRMAKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(SC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


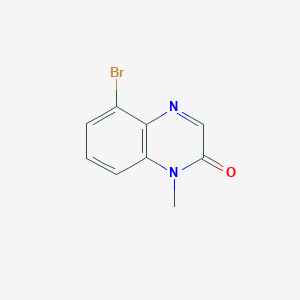
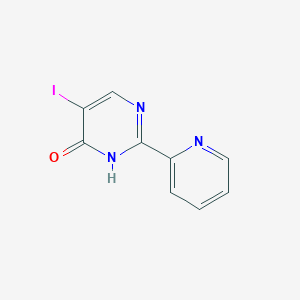
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
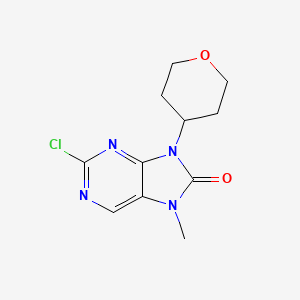
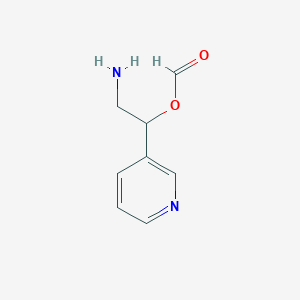
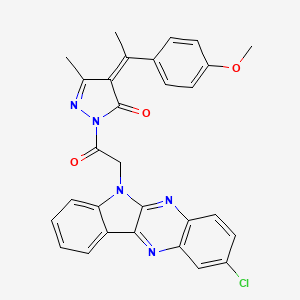
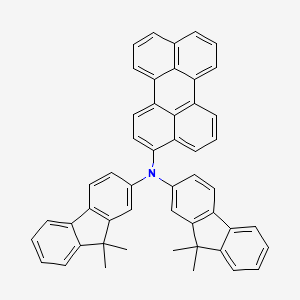
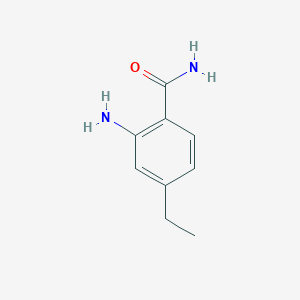
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
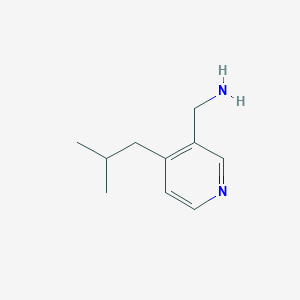
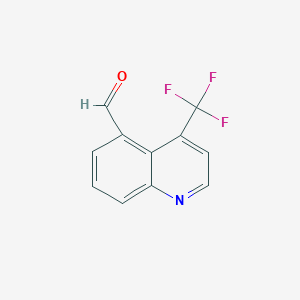
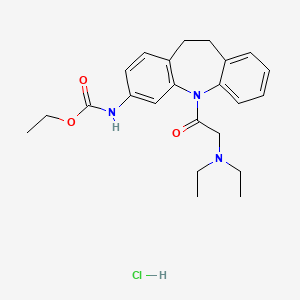
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

